Ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine . This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which can then be brominated to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing . Its derivatives have shown potential as antibacterial, antifungal, and anticancer agents . The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications .
Mechanism of Action
Comparison with Similar Compounds
Ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate can be compared to other benzofuran derivatives, such as:
Ethyl 5-nitrobenzofuran-2-carboxylate: Lacks the bromine substituent but shares similar biological activities.
Ethyl 6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate: Another brominated compound with potential antibacterial properties.
Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate: Contains a fluorine substituent and exhibits cytotoxicity against certain cancer cell lines.
This compound stands out due to its unique combination of nitro and bromo substituents, which may confer distinct reactivity and biological properties .
Biological Activity
Ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its varied biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a benzofuran derivative that has been synthesized for its potential therapeutic applications. The compound is notable for its structural features, including a bromine atom and a nitro group, which contribute to its biological activity.
Synthesis
The synthesis typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate. This method yields ethyl 5-nitrobenzofuran-2-carboxylate, which can undergo further reactions to produce the target compound.
Biological Activities
Research indicates that derivatives of benzofuran compounds, including this compound, exhibit a wide range of biological activities:
- Antitumor Activity : this compound has shown promise in inhibiting tumor cell proliferation. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, such as HCT116 (human colon adenocarcinoma) and MCF7 (human breast adenocarcinoma) cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
- Antibacterial Properties : The compound has been evaluated for its antibacterial effects against several pathogenic bacteria. In vitro studies suggest that it exhibits significant antibacterial activity comparable to standard antibiotics .
- Antioxidant Activity : this compound has been reported to possess antioxidant properties, which may contribute to its protective effects against oxidative damage in cells. This activity is particularly relevant in cancer therapy, where oxidative stress plays a dual role .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : It can bind to cellular receptors that modulate signaling pathways related to apoptosis and inflammation.
- Oxidative Stress Induction : By increasing ROS levels, it disrupts cellular homeostasis, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Induces apoptosis in HCT116 and MCF7 cells | |
Antibacterial | Significant activity against pathogenic bacteria | |
Antioxidant | Reduces oxidative stress markers |
Case Study: Antitumor Activity
In a study examining the effects on human colon adenocarcinoma cells (HCT116), treatment with this compound resulted in increased levels of malondialdehyde (MDA) and decreased glutathione levels, indicating enhanced oxidative stress leading to apoptosis. Dihydroethidium staining confirmed ROS accumulation and nuclear fragmentation consistent with apoptotic cell death .
Case Study: Antibacterial Effects
Another investigation assessed the antibacterial properties against strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that this compound exhibited comparable efficacy to conventional antibiotics, suggesting its potential as an alternative therapeutic agent .
Properties
IUPAC Name |
ethyl 6-bromo-3-nitro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO5/c1-2-17-11(14)10-9(13(15)16)7-4-3-6(12)5-8(7)18-10/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJZMZXTCIFQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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